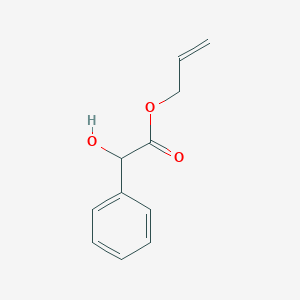

Prop-2-en-1-yl hydroxy(phenyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

6282-41-3 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

prop-2-enyl 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C11H12O3/c1-2-8-14-11(13)10(12)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2 |

InChI Key |

SLCRPJTYYMMWGN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Prop 2 En 1 Yl Hydroxy Phenyl Acetate and Its Analogs

Direct Esterification and Transesterification Strategies

Direct esterification and transesterification are fundamental methods for the synthesis of esters. Recent advancements have led to more efficient, environmentally friendly, and versatile protocols for the preparation of α-hydroxy esters like allyl mandelate (B1228975).

Modified Steglich Esterification and Related Coupling Reactions

The Steglich esterification is a powerful method for forming ester bonds under mild conditions, making it suitable for substrates with sensitive functional groups. organic-chemistry.org The classical method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.org The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to yield the desired ester and a urea (B33335) byproduct. organic-chemistry.org

Modifications to the standard Steglich protocol have been developed to improve yields, reduce side reactions, and simplify purification. One common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. wikipedia.org DMAP plays a crucial role in suppressing this side reaction by acting as an acyl transfer agent. organic-chemistry.org Alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often preferred due to the water-solubility of the corresponding urea byproduct, which facilitates its removal during workup. researchgate.net Greener approaches to the Steglich esterification have also been explored, for instance, by replacing chlorinated solvents with more environmentally benign alternatives like acetonitrile. researchgate.net

| Coupling Agent | Catalyst | Typical Solvent | Key Features |

| DCC | DMAP | Dichloromethane | Original method, mild conditions. wikipedia.org |

| DIC | DMAP | Dichloromethane | Similar to DCC, but the urea byproduct is more soluble in some organic solvents. nih.gov |

| EDC | DMAP | Acetonitrile | Water-soluble urea byproduct simplifies purification, greener solvent. researchgate.net |

Enzyme-Catalyzed Transesterification for α-Hydroxy Ester Synthesis

Enzymatic catalysis offers a green and highly selective alternative to chemical methods for ester synthesis. researchgate.net Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity. nih.gov The enzyme-catalyzed transesterification for the synthesis of α-hydroxy esters typically involves the reaction of an existing ester with an alcohol in the presence of a lipase (B570770). nih.gov This method avoids the need for harsh acidic or basic conditions that can lead to side reactions and degradation of sensitive substrates.

The mechanism of lipase-catalyzed transesterification involves a "ping-pong bi-bi" mechanism, where the enzyme's active site serine residue attacks the carbonyl group of the substrate ester, forming an acyl-enzyme intermediate and releasing the first alcohol. The second alcohol then attacks the acyl-enzyme complex to generate the new ester and regenerate the free enzyme. Factors such as the choice of lipase, solvent, temperature, and water content can significantly influence the reaction rate and yield. rsc.org Immobilized lipases are often used to simplify catalyst recovery and reuse, enhancing the economic viability of the process. nih.gov

Solvent-Free and Microwave-Assisted Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable synthetic methodologies. Solvent-free reactions and microwave-assisted synthesis are two such approaches that offer significant advantages in terms of reduced reaction times, increased yields, and minimized waste generation. nih.govrsc.org

Solvent-free synthesis , also known as solid-state reaction or mechanochemistry, involves conducting reactions without a solvent. nih.gov This approach can lead to higher reaction rates due to the high concentration of reactants and can sometimes result in different product selectivities compared to solution-phase reactions. nih.gov For the synthesis of allyl esters, solvent-free methods can be employed by grinding the reactants together, sometimes with a solid support or a catalyst. researchgate.net

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat the reaction mixture. organic-chemistry.org This technique can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.gov The synthesis of esters, including allyl esters, can be efficiently carried out under microwave irradiation, often with improved yields and purities of the final products. researchgate.net For instance, microwave-assisted allylation of acetals with allyltrimethylsilane (B147118) has been demonstrated using a mild Lewis acid catalyst. organic-chemistry.org

| Method | Key Advantages |

| Solvent-Free Synthesis | Reduced waste, high reaction concentration, potential for different selectivity. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, improved product purity. rsc.orgnih.gov |

Stereoselective and Enantioselective Synthesis of Prop-2-en-1-yl Hydroxy(phenyl)acetate

The synthesis of enantiomerically pure α-hydroxy esters is of great interest due to their application as chiral building blocks in the pharmaceutical and agrochemical industries. Asymmetric catalysis and diastereoselective methods are key strategies for achieving high levels of stereocontrol in the synthesis of allyl mandelate and its analogs.

Asymmetric Catalysis in Allyl Mandelate Formation

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. youtube.com In the context of allyl mandelate synthesis, this can be achieved through various strategies, including the asymmetric allylation of a suitable precursor.

The Keck asymmetric allylation, for example, is a well-established method for the enantioselective addition of an allyl group to an aldehyde using a chiral titanium-BINOL complex as the catalyst. wikipedia.org This reaction produces a chiral secondary alcohol with a predictable absolute stereochemistry. While the classic Keck reaction involves aldehydes, modifications and other catalytic systems have been developed for the asymmetric allylation of other electrophiles. Synergistic catalysis, combining a transition metal catalyst with a chiral organocatalyst, has also emerged as a powerful tool for asymmetric transformations. nih.gov For instance, the combination of a palladium catalyst with a chiral primary amine can facilitate the asymmetric α-allylic allenylation of β-ketocarbonyls and aldehydes. nih.gov

| Catalytic System | Type of Asymmetric Reaction | Key Features |

| Titanium-BINOL Complex | Asymmetric Allylation of Aldehydes | High enantioselectivity, predictable stereochemistry. wikipedia.org |

| Palladium/Chiral Phosphoric Acid | Asymmetric α-Allylation | Enantio-determining nucleophilic attack. researchgate.net |

| Palladium/Chiral Primary Amine | Synergistic Asymmetric α-Allylic Allenylation | Construction of non-adjacent stereocenters. nih.gov |

Diastereoselective Allylation Methods for α-Hydroxylated Scaffolds

Diastereoselective synthesis aims to control the formation of diastereomers. When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific spatial relationship to the existing one. In the synthesis of analogs of allyl mandelate, diastereoselective allylation of α-hydroxy ketones is a valuable strategy.

Recent research has demonstrated the use of dual catalytic systems, such as a combination of a palladium catalyst and a borinic acid, for the diastereo- and enantioselective allylation of α-hydroxy ketones. figshare.comchemrxiv.org This method allows for the synthesis of allyl-substituted α-hydroxy ketones with two adjacent stereocenters with high levels of both diastereoselectivity and enantioselectivity. figshare.com The reaction proceeds through the nucleophilic activation of the α-hydroxy ketone by the borinic acid to form a tetracoordinated enediol boronate complex, which then reacts with a π-allyl palladium complex. figshare.com Such methodologies provide access to a range of complex chiral building blocks derived from α-hydroxylated scaffolds.

Kinetic Resolution Techniques for Racemic Hydroxy(phenyl)acetate Precursors

The synthesis of enantiomerically pure this compound fundamentally relies on the availability of optically active precursors, primarily mandelic acid or its derivatives. Kinetic resolution has emerged as a powerful strategy for separating racemic mixtures of these precursors. wikipedia.org This technique exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive one. wikipedia.org Enzymatic kinetic resolution, particularly using lipases, is a widely adopted method due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. units.it

Lipases, a class of hydrolases, are potent biocatalysts for asymmetric synthesis or resolving racemates. units.itresearchgate.net The resolution process typically involves either the enantioselective hydrolysis of a racemic ester or the enantioselective esterification (or transesterification) of a racemic alcohol or acid. nih.govnih.gov In the context of hydroxy(phenyl)acetate precursors, lipases can selectively acylate the hydroxyl group of one enantiomer of a mandelate ester or selectively hydrolyze one enantiomer of an O-acylated mandelate ester. For instance, the lipase from Pseudomonas cepacia has demonstrated high enantioselectivity in both the deacylation of O-acylated mandelates and the acylation of mandelate esters carrying a free hydroxyl group.

Key factors influencing the efficacy of lipase-catalyzed kinetic resolution include the choice of enzyme, solvent, acyl donor, and temperature. nih.gov Lipase AK, for example, has been used for the enantioselective resolution of (R,S)-2-chloromandelic acid via irreversible transesterification with vinyl acetate (B1210297) as the acyl donor, achieving high conversion (≥98.85%) and excellent enantiomeric excess of the substrate (ees, ≥98.15%) under optimized conditions. nih.gov

A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. rsc.org To overcome this, dynamic kinetic resolution (DKR) has been developed. DKR combines the kinetic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. rsc.org For mandelic acid, this can be achieved by integrating enzymatic resolution with a racemizing agent, such as a mandelate racemase, or by combining it with diastereomeric salt crystallization. rsc.orgrsc.org

| Enzyme | Precursor Substrate | Reaction Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Lipase AK | (R,S)-2-chloromandelic acid | Transesterification | High conversion of (R)-enantiomer (≥98.85%) and high enantiomeric excess of the remaining (S)-substrate (≥98.15%). | nih.gov |

| Pseudomonas cepacia Lipase | Methyl p-substituted mandelates | Acylation | Recovered (R)-mandelates with >98% ee at ~60% conversion. | |

| Mandelate Racemase & (1R,2R)-DPEN | Racemic Mandelic Acid | Dynamic Kinetic Resolution (DKR) | Combined enzymatic racemization with diastereomeric crystallization to achieve 94.9% ee for (R)-mandelic acid with a 60.3% yield. | rsc.org |

| Candida rugosa Lipase (CRL) | Diastereoisomeric mixture of FOP acetates | Hydrolysis | Efficient resolution of an intermediate for the drug Ezetimibe. | nih.gov |

| Pseudomonas fluorescens Lipase (AK) | Racemic 2-phenylchroman-4-ol | Acetylation | Highly asymmetric transformation (E > 200) using vinyl acetate as both acyl donor and solvent. | mdpi.com |

Exploration of Alternative Synthetic Routes for this compound

While traditional esterification and resolution methods are effective, research into more efficient and versatile synthetic strategies is ongoing. Modern organic synthesis emphasizes atom economy, step economy, and the generation of molecular complexity from simple starting materials. In this context, multi-component reactions and radical/photochemical approaches offer promising alternatives for the synthesis of this compound and its functionalized analogs.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is highly valued for its efficiency, reduction of waste, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that are particularly relevant for synthesizing complex ester and amide structures. organic-chemistry.orgwikipedia.orgresearchgate.net

The Passerini three-component reaction (P-3CR) typically involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org A hypothetical route to an analog of this compound could involve the reaction of mandelic acid (the hydroxy(phenyl)acetate moiety), an allyl-containing isocyanide, and a simple aldehyde like formaldehyde.

The Ugi four-component reaction (U-4CR) expands on this by incorporating a primary amine, leading to the formation of α-aminoacyl amide derivatives. nih.govorganic-chemistry.org A plausible Ugi reaction to generate a complex analog could involve mandelic acid, an aldehyde, an isocyanide, and allylamine. The resulting Ugi product would contain both the allyl and hydroxy(phenyl)acetate functionalities embedded within a peptidomimetic scaffold. organic-chemistry.org The versatility of the Ugi reaction allows for a wide range of functional groups to be incorporated, making it a powerful tool for creating diverse molecular structures. rsc.org

| Reaction | Components for Synthesis of an Analog | Resulting Moiety |

|---|

| Passerini Reaction | 1. Mandelic Acid (Hydroxy(phenyl)acetate source) 2. Formaldehyde (Carbonyl source) 3. Allyl Isocyanide (Allyl source) | α-acyloxy carboxamide containing allyl and hydroxy(phenyl)acetate groups. | | Ugi Reaction | 1. Mandelic Acid (Hydroxy(phenyl)acetate source) 2. Formaldehyde (Carbonyl source) 3. tert-Butyl isocyanide (Isocyanide source) 4. Allylamine (Allyl source) | α-aminoacyl amide (dipeptide scaffold) containing allyl and hydroxy(phenyl)acetate groups. |

Radical and photochemical reactions represent a frontier in organic synthesis, offering unique reactivity under mild conditions. nih.gov These methods can provide alternative pathways for esterification and for the functionalization of existing ester frameworks.

Photochemical synthesis utilizes visible light to induce chemical transformations, often without the need for harsh reagents or high temperatures. acs.org Recent advancements have demonstrated the synthesis of O-aryl esters through the visible-light-induced cross-dehydrogenative coupling of aldehydes with phenols, where the phenolate (B1203915) acts as both substrate and photosensitizer. acs.org Such photocatalytic systems could be adapted for novel esterification strategies, potentially involving a hydroxy(phenyl)acetate precursor and an allyl-containing reactant under mild, light-mediated conditions.

Radical reactions provide a powerful means for C-C bond formation and functional group installation. The thiol-ene reaction is a prominent example of a radical-based "click" chemistry reaction, involving the addition of a thiol to an alkene (the "ene"). wikipedia.org This reaction proceeds via a free-radical mechanism, which can be initiated by light or heat, and results in the anti-Markovnikov addition of the thiol across the double bond. wikipedia.orgrsc.org this compound, with its terminal alkene (allyl group), is an ideal substrate for post-synthesis modification via the thiol-ene reaction. This allows for the straightforward introduction of a wide array of functionalities (carried by the thiol) onto the ester, creating a diverse range of functionalized analogs. mdpi.comresearchgate.net

Furthermore, visible-light-mediated radical allylation of alkyl radicals with allylic sulfones has been reported as an efficient method for site-specific C(sp3)–C(sp3) bond formation. rsc.org This highlights the potential of modern radical chemistry to construct the core allyl ester structure through novel bond disconnections.

Iii. Mechanistic Investigations of Prop 2 En 1 Yl Hydroxy Phenyl Acetate Synthesis and Reactivity

Detailed Reaction Mechanism Elucidation for Allyl Mandelate (B1228975) Synthesis

The synthesis of allyl mandelate typically involves the esterification of mandelic acid with allyl alcohol or the transesterification of a mandelic acid ester. Mechanistic studies have focused on understanding the intricate steps of these transformations, including the characterization of key intermediates and the influence of catalysts.

In transition metal-catalyzed allylation reactions, which share mechanistic features with allyl mandelate synthesis, the formation of π-allyl metal complexes is a critical step. nih.gov These intermediates are formed by the coordination of the allyl group to a metal center, such as palladium. nih.govlkouniv.ac.in The structure and bonding within these complexes, including the canting of the allyl plane with respect to the metal's coordination polyhedron, have been elucidated through spectroscopic and theoretical methods. lkouniv.ac.in For instance, the exchange between syn and anti substituents on the η3-allyl group, often proceeding through an η1-allyl intermediate, can be observed using 1H NMR spectroscopy. lkouniv.ac.in

Transition states in these reactions have been computationally modeled to understand the energetics of bond formation. For example, in palladium-catalyzed allylic amination, the transition state for the nucleophilic attack on the allyl moiety has been calculated to have a specific energy barrier. researchgate.net Similarly, in decarboxylative allylation reactions, density functional theory (DFT) calculations have been employed to propose inner-sphere mechanisms involving palladium allyl enolates. nih.gov The geometry of these transition states is crucial in determining the stereochemical outcome of the reaction.

Catalysts play a pivotal role in directing the chemo-, regio-, and stereoselectivity of allyl ester synthesis. nih.gov In palladium-catalyzed reactions, the choice of ligands attached to the metal center can significantly influence the reaction pathway. researchgate.net For instance, phosphoramidite (B1245037) ligands in conjunction with co-catalysts like urea (B33335) can facilitate the oxidative addition step through hydrogen bonding, which has been identified as the rate-limiting step in some allylic amination reactions. researchgate.net

The nature of the allylating agent and the reaction conditions also dictate the mechanism. For example, the use of allyl stannanes in the presence of a palladium catalyst can lead to the formation of a π-allyl palladium intermediate through transmetalation. researchgate.net The subsequent reductive elimination from this intermediate yields the final product. researchgate.net The selectivity of these reactions can be finely tuned by modifying the electronic environment of the catalyst and substrates. researchgate.net

Theoretical and Computational Mechanistic Studies

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of organic reactions, including the synthesis of allyl esters.

Density Functional Theory (DFT) has been extensively used to map the potential energy surfaces of reactions involved in the formation of allylic compounds. researchgate.netresearchgate.netacs.org These calculations provide detailed information about the structures and energies of reactants, intermediates, transition states, and products. For example, DFT studies on palladium-catalyzed dearomatization reactions have identified the key (η3-benzyl)(η1-allyl)Pd(PH3) intermediate responsible for the formation of the kinetic product. anu.edu.aunih.gov The calculations have also elucidated the reductive elimination pathway, showing the coupling of the C-3 terminus of the η1-allyl ligand with the para-carbon of the η3-benzyl ligand. anu.edu.aunih.gov

Furthermore, DFT has been employed to understand the influence of substituents on the reactivity of allylic compounds. mdpi.com By calculating various thermodynamic and global chemical activity descriptors, researchers can predict the reactivity of different functional groups within a molecule. mdpi.com

| Reaction Step | Catalyst/System | Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Nucleophilic attack of amine at allyl moiety | Phosphoamidite palladium/1,3-diethylurea | DFT | 18.5 | researchgate.net |

| Oxidative addition of C-O bond (with H-bonding) | Phosphoamidite palladium/1,3-diethylurea | DFT | 9.5 | researchgate.net |

| Oxidative addition of C-O bond (without H-bonding) | Phosphoamidite palladium | DFT | 15.3 | researchgate.net |

| Insertion of aryl bromides into Pd(0) | Chiral Aldehyde/Palladium | DFT | 17.0 | acs.org |

| Aryl radical addition to butadiene | Chiral Aldehyde/Palladium | DFT | 7.3 | acs.org |

Calculating the complete energy profile for a reaction provides a quantitative understanding of its kinetics and thermodynamics. These profiles map the relative free energies of all species along the reaction coordinate. acs.org For instance, in the α-alkylation of carbonyl compounds, the favored reaction pathway is identified by the lowest energy barriers between intermediates. researchgate.net

Activation barriers, which represent the energy required to reach the transition state, are crucial for predicting reaction rates. researchgate.net In palladium-catalyzed allylic amination, DFT calculations have shown that cooperative hydrogen bonding can significantly lower the activation barrier for the rate-determining oxidative addition step. researchgate.net These computational findings are often validated by experimental kinetic studies. researchgate.net

Structure-Reactivity Relationships in Prop-2-en-1-yl Hydroxy(phenyl)acetate Chemistry

The reactivity of this compound is intrinsically linked to its molecular structure. The interplay between the allyl group, the ester functionality, the hydroxyl group, and the phenyl ring dictates its chemical behavior. Structure-activity relationship (SAR) studies, often employed in medicinal chemistry, can also provide insights into the reactivity of such compounds. nih.gov

Iv. Advanced Spectroscopic and Structural Characterization of Prop 2 En 1 Yl Hydroxy Phenyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. For Prop-2-en-1-yl hydroxy(phenyl)acetate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, and for probing the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, allyl, and hydroxy(phenyl)acetyl moieties. The aromatic protons of the phenyl group typically appear in the downfield region (δ 7.2-7.5 ppm). The methine proton (CH-OH) would likely resonate as a singlet or a multiplet around δ 5.1 ppm. The allyl group protons present a characteristic pattern: the internal methine proton (-CH=) is expected around δ 5.8-6.0 ppm as a multiplet, while the terminal vinyl protons (=CH₂) would appear as two distinct multiplets between δ 5.2 and 5.4 ppm due to their different chemical environments (cis and trans to the rest of the molecule). The methylene (B1212753) protons of the allyl group (-O-CH₂-) would be found further upfield, likely around δ 4.6-4.8 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is expected at the most downfield position, around δ 172 ppm. The aromatic carbons of the phenyl ring would resonate in the δ 126-138 ppm range. The carbon of the methine group (CH-OH) is anticipated around δ 73 ppm. For the allyl group, the internal olefinic carbon (-CH=) would be around δ 132 ppm, the terminal olefinic carbon (=CH₂) around δ 118 ppm, and the methylene carbon (-O-CH₂-) at approximately δ 66 ppm.

To confirm these assignments and establish connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the allyl methylene protons and the internal methine proton, and between the internal methine proton and the terminal vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its attached carbon, for instance, the methine proton at δ 5.1 ppm to the carbon at δ 73 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Crucial HMBC correlations would include the one between the allyl methylene protons and the ester carbonyl carbon, confirming the ester linkage. Correlations from the methine proton (CH-OH) to the aromatic carbons would also be expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C=O | - | ~172 | Allyl CH₂, CH-OH |

| CH-OH | ~5.1 | ~73 | C=O, Phenyl C |

| Phenyl-C (ipso) | - | ~138 | CH-OH, Phenyl H |

| Phenyl-CH (o, m, p) | ~7.2-7.5 | ~126-129 | Phenyl H, CH-OH |

| O-CH₂ | ~4.7 | ~66 | C=O, -CH= |

| -CH= | ~5.9 | ~132 | O-CH₂, =CH₂ |

| =CH₂ | ~5.3 | ~118 | -CH=, O-CH₂ |

The conformation of this compound in solution is influenced by several factors, including steric hindrance and electronic interactions. The rotation around the C-O single bonds and the C-C single bond of the hydroxy(phenyl)acetyl group is relatively free, leading to a dynamic equilibrium of conformers.

A key aspect of the conformational analysis is the potential for restricted rotation around the C-O bond of the allyl group due to allylic strain. This can lead to the two terminal vinyl protons being magnetically non-equivalent, resulting in more complex splitting patterns than simple doublets. The magnitude of the coupling constants between the allyl protons can provide insights into the dihedral angles and thus the preferred conformation.

To support the experimental NMR data, quantum chemical calculations can be performed. Using methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C chemical shifts for a given molecular geometry.

The typical workflow involves:

Optimizing the geometry of different possible conformers of this compound.

Calculating the NMR shielding tensors for each optimized conformer.

Averaging the calculated shielding constants based on the predicted Boltzmann population of each conformer at a given temperature.

Converting the shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A good correlation between the calculated and experimental chemical shifts provides strong evidence for the correctness of the structural assignment and the predicted conformational preferences. Discrepancies may indicate the presence of specific solvent effects or dynamic processes not fully captured by the theoretical model.

Advanced Vibrational Spectroscopy

Vibrational spectroscopy provides complementary information to NMR, offering insights into the functional groups present in the molecule and their bonding characteristics.

The FT-IR and Raman spectra of this compound are expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl group will appear just below 3000 cm⁻¹.

C=O Stretch: A very strong and sharp absorption in the FT-IR spectrum, characteristic of the ester carbonyl group, is anticipated around 1735-1750 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.

C=C Stretch: The stretching vibration of the allyl C=C double bond should appear around 1645 cm⁻¹. This band is often stronger in the Raman spectrum than in the FT-IR spectrum.

C-O Stretches: The C-O stretching vibrations of the ester and alcohol functionalities are expected in the fingerprint region, between 1000 and 1300 cm⁻¹.

Aromatic C=C Bending: In-plane and out-of-plane bending vibrations of the phenyl ring will give rise to several bands in the fingerprint region (below 1600 cm⁻¹).

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium | Medium |

| C=O stretch (ester) | 1735-1750 | Very Strong | Medium |

| C=C stretch (allyl) | ~1645 | Medium | Strong |

| Aromatic C=C bend | 1450-1600 | Medium-Strong | Medium-Strong |

| C-O stretch | 1000-1300 | Strong | Medium |

To achieve a more detailed assignment of the vibrational modes, theoretical calculations are employed. Similar to the NMR calculations, DFT methods are commonly used to compute the vibrational frequencies and infrared and Raman intensities.

The process involves:

Geometry optimization of the molecule to find its minimum energy structure.

Calculation of the Hessian matrix (second derivatives of the energy with respect to atomic coordinates) at the optimized geometry.

Diagonalization of the mass-weighted Hessian matrix to obtain the harmonic vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. The visualization of the atomic motions for each normal mode allows for a precise assignment of the calculated frequencies to specific bond stretches, bends, and torsions within the molecule. This detailed analysis helps to interpret complex regions of the experimental spectra and to understand the coupling between different vibrational modes.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a distinct pattern of charged fragments.

The molecular ion peak ([M]⁺) for this compound (C₁₁H₁₂O₃) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Following ionization, the energetically unstable molecular ion undergoes a series of fragmentation reactions. The fragmentation pattern is predictable based on the functional groups present in the molecule: an allyl ester, a secondary alcohol, and a phenyl group.

Key fragmentation pathways for this compound would likely include:

Loss of the Allyl Radical: A common fragmentation for allyl esters is the cleavage of the C-O bond, leading to the loss of the allyl radical (•CH₂CH=CH₂) and the formation of a protonated mandelic acid fragment.

Formation of the Allyl Cation: Cleavage can also result in the formation of the stable allyl cation at m/z 41.

Decarboxylation: The loss of a carboxyl group as carbon dioxide (CO₂) is a characteristic fragmentation pathway for carboxylic acid esters.

Benzylic Cleavage: Fragmentation adjacent to the phenyl group can lead to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a benzoyl cation (C₇H₅O⁺) at m/z 105 following rearrangement.

Cleavage of the Hydroxyphenylmethyl Group: The bond between the alpha-carbon and the carbonyl group can break, leading to fragments corresponding to the phenyl and hydroxyl-bearing portion of the molecule.

Based on these principles, a predicted fragmentation pattern can be constructed.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion |

| 151 | [C₈H₇O₃]⁺ | [M - C₃H₅]⁺ (Loss of allyl radical) |

| 107 | [C₇H₇O]⁺ | [M - C₄H₅O₂]⁺ (Benzylic cleavage) |

| 105 | [C₇H₅O]⁺ | [M - C₄H₇O₂]⁺ (Benzoyl cation) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table represents a predictive model of fragmentation based on the chemical structure and known fragmentation patterns of similar compounds.

X-ray Crystallography for Solid-State Structural Elucidation

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its crystal system, space group, and unit cell dimensions are not available.

However, a hypothetical crystallographic study of this compound would be expected to reveal several key structural features:

Molecular Conformation: The analysis would determine the torsional angles between the phenyl ring, the ester group, and the allyl chain, defining the molecule's preferred shape in the solid state.

Intermolecular Interactions: A crucial aspect of the crystal structure would be the identification of intermolecular forces, particularly hydrogen bonding involving the hydroxyl group. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of chains or more complex networks of molecules within the crystal lattice. These interactions are fundamental to the crystal packing and influence the material's physical properties.

Stereochemistry: For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenter if a single enantiomer is crystallized. For a racemic mixture, it would reveal how the two enantiomers pack together in the crystal lattice.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) | Calculated density of the crystal |

| Hydrogen Bonding Geometry | Donor-Acceptor distances and angles |

This table outlines the type of data that would be obtained from a successful X-ray crystallographic analysis. The specific values are not provided as no experimental data is currently available.

The insights gained from such a study would be invaluable for understanding the structure-property relationships of this compound, providing a solid foundation for computational modeling and the rational design of related materials.

V. Chemical Transformations and Derivatization Strategies for Prop 2 En 1 Yl Hydroxy Phenyl Acetate

Functional Group Interconversions of the Hydroxyl Moiety of Prop-2-en-1-yl Hydroxy(phenyl)acetate

The secondary hydroxyl group is a primary site for chemical modification, enabling its conversion into other important functional groups.

Oxidation and Reduction Reactions

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, allyl benzoylformate. Various oxidizing agents can be employed for this transformation. For instance, oxidation of mandelic acid derivatives has been achieved using molecular oxygen in the presence of a bismuth(0) catalyst. researchgate.net Oppenauer oxidation, which utilizes an aluminum alkoxide catalyst and a hydride acceptor, provides a method for converting allyl alcohols to their corresponding aldehydes or ketones under mild conditions. google.com Furthermore, a combination of a copper-catalyzed oxidation with oxygen and a subsequent chlorite (B76162) oxidation can effectively transform allylic alcohols into carboxylic acids. rsc.org Enzyme-catalyzed allylic oxidation also presents a green and selective alternative for synthesizing allylic oxidized products. nih.gov

Reduction: While the hydroxyl group is already in a reduced state, the adjacent phenyl ring can influence reactions. However, reduction reactions would more commonly target the ester or allyl functionalities.

Ether and Alternative Ester Formations

Ether Formation: The hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification methods. For example, a sustainable method for synthesizing allyl ethers from allyl alcohol and various other alcohols has been demonstrated using a titanium oxide-supported molybdenum oxide catalyst. rsc.org Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate is another effective method for forming allylic aryl ethers. frontiersin.org

Ester Formation: The hydroxyl group can undergo esterification with a variety of carboxylic acids or their derivatives to form a new ester linkage. This reaction is typically catalyzed by an acid or a coupling agent. The use of diallyl ether as an azeotrope former has been shown to suppress side reactions during the esterification of allyl alcohol. google.com Direct esterification of allyl-type alcohols can be achieved by reacting them with carboxylic acids, and in some cases, this can lead to rearrangements of the alcohol. google.com A palladium(II)/sulfoxide-catalyzed method allows for the direct synthesis of complex allylic esters from carboxylic acids and terminal olefins. nih.gov

Reactivity and Modifications of the Allyl (Prop-2-en-1-yl) Group

The terminal double bond of the allyl group is a key site for a wide range of addition and transition-metal-catalyzed reactions.

Olefin Functionalizations (e.g., Hydrogenation, Halogenation, Epoxidation)

Hydrogenation: The double bond of the allyl group can be readily reduced to a single bond through catalytic hydrogenation, yielding propyl hydroxy(phenyl)acetate. Palladium and platinum nanoparticles have been shown to be effective catalysts for the hydrogenation of allyl alcohols. rsc.orgkrysteldp.comresearchgate.netsemanticscholar.org

Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to form di-halogenated or mono-halogenated derivatives, respectively. For instance, dibromination of related oxadiazine structures has been achieved using N-bromosuccinimide (NBS). acs.org

Epoxidation: The double bond can be converted to an epoxide ring using peroxy acids (e.g., m-CPBA) or through metal-catalyzed epoxidation reactions. The epoxidation of allylic alcohols is a well-established reaction, with methods like the Sharpless epoxidation providing high stereoselectivity. wikipedia.orgmdpi.com Titanium salalen complexes have been used as catalysts for the syn-selective epoxidation of terminal allylic alcohols with hydrogen peroxide. researchgate.netnih.gov Molybdenum and tungsten salts can also catalyze the epoxidation of allylic alcohols in aqueous solutions. researchgate.net

Transition-Metal-Catalyzed Transformations (e.g., Allylic Substitutions, Cross-Couplings)

The allyl group is an excellent substrate for a variety of transition-metal-catalyzed reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Allylic Substitutions: Palladium-catalyzed allylic substitution (Tsuji-Trost reaction) is a powerful tool for introducing nucleophiles at the allylic position. nih.govnih.gov This reaction typically proceeds through a π-allyl palladium intermediate. nih.govuwindsor.ca Copper-catalyzed allylic substitutions offer complementary regioselectivity, often favoring the γ-substituted product. wikipedia.org These reactions can be applied to unactivated allylic substrates like alcohols and ethers. rsc.org

Cross-Coupling Reactions: The allyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govorganic-chemistry.org Palladium catalysts are commonly employed for the cross-coupling of allylic alcohols with aryl- and alkenylboronic acids. rsc.org Allyl-allyl cross-coupling provides a direct route to 1,5-dienes, which are important structural motifs in natural products. nih.govrsc.org

Table 1: Summary of Olefin Functionalization Reactions of the Allyl Group

| Reaction | Reagents/Catalysts | Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C or Pt NPs | Alkane |

| Halogenation | Br₂, NBS | Dihaloalkane |

| Epoxidation | m-CPBA, Ti(O-iPr)₄ | Epoxide |

Table 2: Overview of Transition-Metal-Catalyzed Transformations of the Allyl Group

| Reaction Type | Common Catalysts | Key Features |

|---|---|---|

| Allylic Substitution | Palladium complexes, Copper complexes | Formation of C-C and C-heteroatom bonds at the allylic position. |

| Cross-Coupling | Palladium complexes | Formation of new C-C bonds, e.g., with boronic acids. |

Pericyclic Reactions (e.g., Sigmatropic Rearrangements)

The allyl group can participate in pericyclic reactions, most notably sigmatropic rearrangements. uh.edu

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: If the hydroxyl group is first converted into a vinyl ether, the resulting allyl vinyl ether can undergo a Claisen rearrangement, a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement, upon heating. stereoelectronics.orgimperial.ac.uk This reaction forms a new carbon-carbon bond and results in a γ,δ-unsaturated carbonyl compound.

wikipedia.orgnih.gov-Sigmatropic Rearrangements: While less common for simple allyl ethers, if the oxygen atom were replaced by sulfur or nitrogen and appropriately functionalized, wikipedia.orgnih.gov-sigmatropic rearrangements like the Wittig, Mislow-Evans, or Sommelet-Hauser rearrangements could be possible. wikipedia.org

Ene Reaction: The allyl group can also participate as the "ene" component in an ene reaction with a suitable "enophile."

These transformations highlight the synthetic utility of this compound as a versatile building block in organic synthesis.

Transformations Involving the Phenyl Ring of this compound

The aromatic phenyl ring is a key site for modification, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties.

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing the phenyl ring. However, traditional SEAr reactions often suffer from issues with regioselectivity and harsh conditions. Modern transition-metal-catalyzed C-H activation has emerged as a more precise and efficient alternative for directed substitution.

Research into the C-H functionalization of mandelic acid, a closely related precursor, has demonstrated elegant palladium-catalyzed methods for ortho-selective substitution. acs.orgacs.org The carboxyl or a protected hydroxyl group can act as a directing group, guiding the catalyst to activate the ortho C-H bonds. These protocols can be adapted for this compound, enabling the controlled introduction of substituents.

Key C-H functionalization reactions applicable to this system include:

Iodination: The introduction of an iodine atom at the ortho position serves as a crucial step for further modifications, particularly for cross-coupling reactions. acs.org Palladium catalysts, in the presence of molecular iodine (I₂), can facilitate this transformation with high regioselectivity. researchgate.net

Olefination: Direct coupling of the phenyl ring with various alkenes can be achieved using a palladium catalyst, often with an amino acid ligand and an oxidant like O₂. acs.org This reaction forms a C-C bond, introducing a vinyl group onto the aromatic core.

| Reaction | Reagents and Conditions | Product Description | Reference |

| Ortho-Iodination | Pd(OAc)₂, I₂, Solvent (e.g., HFIP) | Introduces an iodine atom at the ortho position of the phenyl ring. | acs.org |

| Ortho-Olefination | Pd(OAc)₂, Alkene, Ligand (e.g., Ac-Gly-OH), O₂ | Forms a C-C bond by coupling the ortho position with a terminal olefin. | acs.org |

| Ortho-Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ | Installs an acetoxy group at the ortho position. | acs.orgacs.org |

Table 1: Representative Palladium-Catalyzed C-H Functionalization Reactions on the Phenyl Ring.

These directed functionalizations provide access to a range of ortho-substituted derivatives of this compound, which are valuable intermediates for more complex molecular architectures.

The halogenated derivatives of this compound, particularly the ortho-iodo compounds obtained from C-H activation, are ideal substrates for a multitude of metal-catalyzed cross-coupling reactions. acs.org These reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-heteroatom bonds.

Common cross-coupling strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a base. youtube.comorganic-chemistry.orgyonedalabs.com It is highly versatile for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a premier method for synthesizing arylalkynes, which are important structural motifs in pharmaceuticals and materials science. nih.gov

Heck-Mizoroki Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. nih.govresearchgate.net It provides a direct route to stilbene-like structures and other vinylated aromatic compounds.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl derivative | youtube.comyoutube.com |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine base | Arylalkyne derivative | wikipedia.orglibretexts.org |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Arylalkene (Stilbene) derivative | nih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | Arylamine derivative | N/A |

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Aryl-Functionalized this compound Derivatives.

These coupling strategies significantly expand the molecular diversity achievable from this compound, allowing for the synthesis of complex derivatives with tailored electronic and steric properties.

Cyclization and Annulation Reactions to Form Novel Heterocycles from this compound Derivatives

The presence of both an allyl group and a modifiable phenylacetyl core in this compound derivatives makes them excellent precursors for synthesizing novel heterocyclic structures through intramolecular cyclization reactions.

One prominent strategy involves the synthesis of an ortho-alkynyl derivative of this compound, which can then undergo intramolecular cyclization to form benzofuranones or related heterocycles. The α-hydroxyl group of the mandelate (B1228975) core can act as an internal nucleophile, attacking the alkyne activated by a catalyst. Gold(I) and other transition metals are known to effectively catalyze such cycloisomerization reactions of ortho-alkynyl phenols. researchgate.netchemistryviews.orgnih.gov

Another powerful approach is the intramolecular Heck reaction. wikipedia.org An ortho-iodo derivative of this compound can undergo a palladium-catalyzed intramolecular coupling between the aryl iodide and the tethered allyl group. This reaction typically proceeds via a 5-exo-trig or 6-exo-trig cyclization pathway, leading to the formation of five- or six-membered rings, respectively. The resulting dihydrofuran or dihydropyran fused systems can be valuable scaffolds in medicinal chemistry. princeton.edunih.gov

| Cyclization Strategy | Required Derivative | Catalyst/Reagents | Resulting Heterocycle | Reference |

| Hydroalkoxylation/ Cycloisomerization | ortho-Alkynylphenyl derivative | Au(I) or Pt(II) catalyst | Benzofuranone derivative | researchgate.netchemistryviews.org |

| Intramolecular Heck Reaction | ortho-Iodophenyl derivative | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | Dihydrobenzofuran derivative | wikipedia.orgprinceton.edu |

| Radical Cyclization | ortho-Iodophenyl derivative | Radical initiator (e.g., AIBN), Bu₃SnH | Dihydrobenzofuran derivative | N/A |

| Brønsted Acid-Mediated Cyclization | ortho-Alkynylphenyl derivative | Triflic Acid (TfOH) | Isochromen-1-one derivative | cuny.edu |

Table 3: Cyclization and Annulation Strategies for this compound Derivatives.

These cyclization and annulation reactions transform the acyclic ester into complex, polycyclic systems, demonstrating the compound's utility as a versatile building block in the synthesis of novel heterocycles.

Vi. Applications in Advanced Organic Synthesis and Material Science

Prop-2-en-1-yl Hydroxy(phenyl)acetate as a Chiral Auxiliary and Building Block

The enantiomerically pure forms of this compound serve as valuable chiral building blocks in asymmetric synthesis. The presence of a stereogenic center at the α-position of the ester allows for the introduction of chirality into target molecules, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds. nih.gov Chiral α-hydroxy acids and their esters are foundational to many natural products and therapeutic agents. rsc.org

As a building block, the compound offers multiple reaction sites. The hydroxyl group can be protected or modified, the ester can be hydrolyzed or transesterified, and the allyl group can participate in a variety of addition and cross-coupling reactions. This versatility allows for its incorporation into complex molecular architectures. For instance, similar propargyl acetates have been used to stereoselectively construct polyhydroxylated chains through highly efficient chirality transfer reactions. nih.gov The development of catalytic asymmetric strategies has been a major focus in organic chemistry, enabling the efficient synthesis of α-chiral carboxylic acids and their derivatives. rsc.org

Table 1: Selected Asymmetric Transformations Utilizing Chiral α-Hydroxy Esters

| Reaction Type | Catalyst/Reagent | Product Type | Significance |

| Amination | Molybdenum-based catalyst | N-protected α-amino acid esters | Provides access to unnatural amino acids. nih.gov |

| Friedel-Crafts Reaction | Organocatalyst | α-Hydroxyketones | Forms key intermediates for pharmaceuticals. acs.org |

| Reductive Coupling | Sodium metal | α-Hydroxy ketones (Acyloins) | Classic method for C-C bond formation. jove.com |

| Carboxylation | Cesium fluoride (B91410) / CO₂ | α-Hydroxy acids | Direct functionalization to introduce carboxyl group. organic-chemistry.org |

Precursors for the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

The structural motifs present in this compound are commonly found in a variety of natural products and pharmaceuticals. α-Hydroxy ketones, which can be derived from α-hydroxy esters, are key components in antidepressants, inhibitors for Alzheimer's treatment, and antitumor antibiotics. acs.orgsemanticscholar.org The allyl group is also a versatile handle for elaboration into more complex structures.

The synthesis of lovastatin, a cholesterol-lowering drug, involves complex intermediates that share structural similarities with α-hydroxy esters and require precise stereochemical control. wikipedia.org The ability to use this compound as a starting material can potentially streamline the synthesis of such complex molecules by providing a pre-installed chiral center and functional groups ready for further transformation. Research efforts are continually focused on developing synthetic strategies for complex, bioactive natural products, often relying on versatile building blocks. proquest.com

Development of Sustainable and Environmentally Benign Synthetic Protocols for this compound (Green Chemistry Principles)

In line with the principles of green chemistry, significant research has been directed towards developing sustainable methods for the synthesis of α-hydroxy esters like this compound. chiralpedia.com These efforts focus on reducing waste, using less hazardous chemicals, and employing catalytic methods.

Biocatalysis has emerged as a powerful tool in this regard. Enzymes, particularly lipases, are widely used for the synthesis of esters due to their high selectivity, mild reaction conditions, and environmental compatibility. aalto.fimdpi.com Lipase-catalyzed esterification or transesterification is a common method for producing α-hydroxy esters. google.comnih.gov This approach often avoids the need for harsh catalysts and solvents. mdpi.comrsc.org For example, lipase (B570770) from Pseudomonas fluorescens has been used for the enantiomer-selective acylation of racemic alcohols to produce enantiopure esters. researchgate.net

The synthesis of the allyl alcohol precursor itself is also a target for green chemistry. Traditionally derived from fossil fuels, new methods are being developed to produce it from renewable resources like glycerol (B35011), a byproduct of biodiesel production. sciencedaily.com Researchers have developed catalysts that can efficiently and selectively convert glycerol derivatives into allyl alcohol. sciencedaily.com Furthermore, sustainable catalytic methods for the allylation of unprotected carbohydrates in water have been developed, reducing the reliance on toxic reagents. chemistryviews.org

Table 2: Comparison of Synthetic Methods for Esters

| Method | Catalyst | Solvents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Excess alcohol | High temperature | Inexpensive reagents | Harsh conditions, side reactions, equilibrium limited |

| Chemical Transesterification | Acids or Bases | Organic solvents | Varies | High conversion | Can require harsh catalysts, equilibrium limited. google.com |

| Lipase-Catalyzed Esterification | Lipase Enzyme | Often solvent-free or in green solvents | Mild (e.g., room temp to 60°C) | High selectivity, mild conditions, environmentally friendly. nih.govnih.gov | Higher catalyst cost, slower reaction rates |

| Nitrilase-Catalyzed Hydrolysis | Nitrilase Enzyme | Aqueous buffer | Mild | Can produce chiral acids from nitriles with high enantioselectivity. researchgate.net | Substrate specific |

Potential in Polymer Chemistry and Advanced Materials

The dual functionality of this compound makes it a promising monomer for creating functional polymers. The allyl group provides a site for polymerization, while the α-hydroxy ester backbone can impart desirable properties like biodegradability. acs.org

Polymerization of allyl monomers can be challenging due to degradative chain transfer, which often results in low molecular weight polymers. researchgate.net However, recent advances have explored mechanisms like radical-mediated cyclization to overcome these difficulties. nih.gov Allyl-terminated polymers are a unique class that allows for the introduction of diverse functionalities through various chemical reactions, making them suitable for biomedical applications such as drug delivery and tissue engineering. nih.gov

The resulting polymers would belong to the class of poly(α-hydroxy esters), which are known for their biocompatibility and biodegradability, making them highly valuable for medical and environmental applications. acs.orgnist.gov By incorporating the phenyl and hydroxyl groups from the mandelate (B1228975) moiety, it is possible to tune the polymer's properties, such as its mechanical strength, degradation rate, and thermal stability. acs.org Functionalized poly(α-hydroxy acids) have the potential to be used as ductile and resilient polymeric materials for packaging, fibers, and biomedical applications. acs.org

Future Research Avenues in α-Hydroxy Ester Chemistry

The field of α-hydroxy ester chemistry is poised for significant advancements, driven by the increasing demand for enantiomerically pure compounds and sustainable chemical processes. chiralpedia.com

Future research will likely focus on several key areas:

Novel Catalytic Systems: The development of more efficient and selective catalysts, including earth-abundant metal catalysts and novel organocatalysts, will continue to be a major goal. nih.gov This will enable the synthesis of a wider range of complex chiral molecules with greater precision. rsc.org

Integration with Synthetic Biology: Engineering microorganisms to produce chiral α-hydroxy acids and their derivatives directly from simple feedstocks represents a promising avenue for sustainable production. chiralpedia.com This approach leverages the inherent efficiency and selectivity of natural biosynthetic pathways.

Advanced Materials: Exploring the synthesis of novel polymers and materials derived from functionalized α-hydroxy esters is a growing area of interest. acs.org This includes creating biodegradable plastics with tailored properties and developing new biomaterials for tissue engineering and drug delivery. nist.gov

Cascade Reactions: Designing one-pot cascade reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce waste. aalto.fi Combining biocatalysis with metal-catalysis in cascade processes offers particularly attractive options for complex syntheses. aalto.fi

The continuous innovation in asymmetric synthesis and green chemistry will undoubtedly expand the applications of this compound and other α-hydroxy esters in science and industry. chiralpedia.com

Q & A

Q. What are the optimal synthetic routes for Prop-2-en-1-yl hydroxy(phenyl)acetate in laboratory settings?

The synthesis can be adapted from methods for structurally similar allyl esters. For example, allyl 2-oxo-2-phenylacetate is synthesized via nucleophilic acyl substitution using allyl alcohol and the corresponding acid chloride under anhydrous conditions, achieving 91% yield. Key steps include reaction monitoring via TLC and purification by column chromatography. NMR (1H, 13C) and LC/MS confirm structure and purity, with 1H NMR showing characteristic allyl CH2 signals (δ ~4.6–4.8 ppm) and aromatic protons (δ ~7.3–7.5 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Critical techniques include:

- 1H/13C NMR : Identifies allyl ester protons (δ ~4.6–4.8 ppm) and hydroxyl groups (broad peak ~3400 cm⁻¹ in IR).

- LC-MS (ESI+) : Verifies molecular ion [M+H]+ (calc. 207.1 m/z).

- IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1740 cm⁻¹).

- HPLC : Assesses purity using a C18 column with UV detection at 254 nm .

Q. What chromatographic methods separate this compound from byproducts?

Use reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with gradient elution (ACN:H₂O 40:60 → 90:10 over 20 min). For TLC, silica gel 60 F254 plates developed in hexane:EtOAc (7:3) are effective. Prep-HPLC (isocratic 60% ACN) achieves >98% purity for biological testing .

Q. How to assess the hydrolytic stability of this compound under physiological conditions?

Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Analyze aliquots via HPLC to calculate degradation rates using first-order kinetics. Compare with pH 2.0 controls to evaluate pH sensitivity .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural determination of this compound derivatives?

Discrepancies often stem from allyl group disorder or ester moiety flexibility. Use SHELXL with TWIN/BASF commands to model rotational disorder. High-resolution data (d ≤ 0.8 Å) and Hirshfeld surface analysis resolve electron density ambiguities. Compare thermal parameters (Ueq >0.08 Ų indicates disorder) .

Q. What computational strategies predict the biological activity of this compound derivatives?

Perform molecular docking (AutoDock Vina) against targets like the angiotensin II receptor (PDB 3R8A). Conduct MD simulations (AMBER, 100 ns) to assess binding stability. Develop QSAR models using Hammett σ constants and logP values. Validate with in vitro IC50 assays .

Q. How to address conflicting NOESY correlations in conformational analysis?

Run variable-temperature NMR (298–323 K) to probe rotational barriers. Compare DFT-calculated conformer energies (B3LYP/6-311+G**). Apply DP4 probability analysis and EXSY experiments (50–400 ms mixing times) to resolve dynamic effects .

Q. What multinuclear NMR approaches characterize hydrogen bonding in derivatives?

Use 1H-15N HMBC to identify intermolecular H-bonds and 17O NMR (DMSO-d6) to probe carbonyl environments. Perform variable-concentration studies (0.1–100 mM in CDCl3) to monitor chemical shift changes (Δδ >0.5 ppm indicates H-bonding). Complement with temperature-dependent IR .

Q. What strategies resolve enantiomeric excess challenges in asymmetric synthesis?

Employ chiral HPLC (Chiralpak IA column, heptane:IPA 85:15) for ee determination. Use Sharpless asymmetric dihydroxylation (AD mix-β) or proline-derived organocatalysts. Confirm absolute configuration via CD spectroscopy (220–260 nm) and optical rotation ([α]D25) .

Q. How to optimize reaction conditions for scale-up synthesis?

Prioritize solvent selection (e.g., dichloromethane for solubility), catalyst loading (DMAP at 5 mol%), and temperature control (0°C→RT). Use inline FTIR for real-time monitoring. For purification, employ fractional distillation or recrystallization from EtOAc/hexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.